molecular formula C8H7ClF5N B1448214 3-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride CAS No. 1803593-11-4

3-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride

Cat. No. B1448214
M. Wt: 247.59 g/mol
InChI Key: YQIFVAIGGAYFQQ-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride, also known as PFEA, is a chemical compound that has been gaining attention in various scientific domains for its unique physical properties. It is a powder with a molecular weight of 247.59 .


Molecular Structure Analysis

The InChI code for 3-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride is 1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14;/h1-4H,14H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride is a powder . It has a molecular weight of 247.59 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Pentazole Anion

The compound 3,5-Dimethyl-4-hydroxy aniline hydrochloride, synthesized from p-aminobenzene sulfonic acid via diazotization, condensation, and hydrolysis reaction, is used in the synthesis of 3,5-Dimethyl-4-hydroxy phenyl-pentazole. This process involves the use of 3,5-dimethyl-4-aniline hydrochloride and leads to the synthesis of a small amount of pentazole anion, characterized by MS and NMR. This anion is noted for its potential aromaticity due to the chemical environment of nitrogen atoms (Xu Bing-tao et al., 2017).

Reaction with Perfluoroalkenes

The reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with aniline derivatives yields various quinoline, quinozaline, and diazetine derivatives. One such derivative, [2-(1,1,2,2,3,3,3-pentafluoroethyl)-3-trifluoromethyl-quinoline-4-yl]-phenylamine, has its structure confirmed by X-ray structural data, indicating the compound's potential in various applications (Ki-Whan Chi et al., 2000).

Fluorination of Anilines

Aniline derivatives, especially those with an electron-donating substituent at the para-position, are mainly or selectively fluorinated in the meta-position when dissolved in triflic acid, sometimes in the presence of antimony pentafluoride. This selective fluorination indicates a significant application in synthesizing specific fluorinated aromatic compounds (J. Alric et al., 2005).

Electrochemical CO2 Reduction

A series of rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality demonstrates enhanced electrocatalytic activity for carbon dioxide reduction. These catalysts outperform benchmark catalysts in terms of Faradaic efficiencies and turnover frequencies, indicating their potential in applications related to carbon capture and utilization (Kallol Talukdar et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5;/h1-4H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFVAIGGAYFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride

CAS RN

1803593-11-4
Record name 3-(pentafluoroethyl)aniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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